Selective Antiproliferative Activity Against K562 Chronic Myeloid Leukemia Cells with Defined Cancer-Selectivity Index
In a 2023 study by Chen et al., 3-chloro-6-fluoro-1H-indazol-5-amine (designated compound 6o) was evaluated for antiproliferative activity against K562 chronic myeloid leukemia cells and normal HEK-293 cells. The compound exhibited an IC50 of 5.15 µM against K562 cells and an IC50 of 33.2 µM against HEK-293 normal cells, yielding a calculated cancer-selectivity index of 6.45. This selectivity was confirmed to be associated with apoptosis induction and cell cycle modulation [1].
| Evidence Dimension | Antiproliferative activity and cancer-selectivity |
|---|---|
| Target Compound Data | K562 IC50 = 5.15 µM; HEK-293 IC50 = 33.2 µM; Selectivity Index = 6.45 |
| Comparator Or Baseline | Normal human embryonic kidney cells (HEK-293) as toxicity baseline |
| Quantified Difference | 6.45-fold selectivity for cancer cells over normal cells |
| Conditions | MTT colorimetric assay; K562 (chronic myeloid leukemia) and HEK-293 (normal human embryonic kidney) cell lines |
Why This Matters
The 6.45-fold cancer-selectivity index provides a quantitative basis for prioritizing this compound over less selective analogs in early-stage anticancer screening programs.
- [1] Chen, X., Song, Q. L., Wang, J. Y., Ji, R., Li, Z. H., Cao, M. L., Mu, X. F., Guo, D. Y., Zhang, Y., & Yang, J. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 2023, 24(10), 8686. DOI: 10.3390/ijms24108686. View Source
